Methyl cyclopenta-1,4-diene-1-carboxylate
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Overview
Description
Methyl cyclopenta-1,4-diene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyclopenta-1,4-diene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methyl chloroformate under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, cyclopentadiene and methyl chloroformate, are fed into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl cyclopenta-1,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl cyclopenta-1,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl cyclopenta-1,4-diene-1-carboxylate involves its reactivity as a diene in Diels-Alder reactions. The compound can participate in cycloaddition reactions, forming new cyclic structures. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Methyl cyclopenta-1,4-diene-1-carboxylate can be compared with other similar compounds such as:
Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate: This compound has a benzyl group instead of a hydrogen atom, leading to different reactivity and applications.
Cyclopentadiene: The parent compound without the ester group, which has different chemical properties and reactivity.
Properties
CAS No. |
73223-48-0 |
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Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
methyl cyclopenta-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2,4-5H,3H2,1H3 |
InChI Key |
KWVWVDRTVFHUQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC=C1 |
Origin of Product |
United States |
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